Methyl 8-aminooctanoate hydrochloride
Overview
Description
Methyl 8-aminooctanoate hydrochloride: is a chemical compound with the molecular formula C9H20ClNO2 and a molecular weight of 209.72 g/mol . It is a derivative of octanoic acid, featuring an amino group at the eighth carbon position and a methyl ester group. This compound is typically found in a hydrochloride salt form, which enhances its solubility in water and other polar solvents .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Material: The synthesis of methyl 8-aminooctanoate hydrochloride often begins with octanoic acid.
Esterification: Octanoic acid is first esterified to form methyl octanoate using methanol and an acid catalyst such as sulfuric acid.
Amination: The methyl octanoate is then subjected to amination, where an amino group is introduced at the eighth carbon position.
Hydrochloride Formation: Finally, the amino ester is converted to its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Esterification: Large quantities of octanoic acid are esterified in industrial reactors.
Controlled Amination: The amination step is carefully controlled to ensure high yield and purity.
Purification: The final product is purified through crystallization or other separation techniques to obtain the hydrochloride salt with high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Methyl 8-aminooctanoate hydrochloride can undergo oxidation reactions, typically resulting in the formation of corresponding oxo compounds.
Reduction: The compound can be reduced to form primary amines or other reduced derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) are used.
Substitution: Nucleophiles like halides, thiols, or amines can be used under appropriate conditions.
Major Products:
Oxidation Products: Oxo derivatives or carboxylic acids.
Reduction Products: Primary amines or alcohols.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Intermediate in Synthesis: Methyl 8-aminooctanoate hydrochloride is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology:
Biochemical Studies: It is used in biochemical studies to understand the behavior of amino esters and their interactions with biological molecules.
Medicine:
Drug Development: The compound is explored for its potential in drug development, particularly in designing molecules with specific biological activities.
Industry:
Mechanism of Action
The mechanism of action of methyl 8-aminooctanoate hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds and ionic interactions with various biological molecules, influencing their structure and function. The ester group can undergo hydrolysis, releasing the active amino acid derivative, which can then participate in various biochemical pathways .
Comparison with Similar Compounds
Methyl 8-aminooctanoate: The non-hydrochloride form of the compound.
8-Aminooctanoic Acid: The free acid form without the ester group.
Methyl 8-aminocaprylate: A similar compound with a slightly different carbon chain length.
Uniqueness: Methyl 8-aminooctanoate hydrochloride is unique due to its specific combination of an amino group and a methyl ester group, which imparts distinct chemical properties and reactivity. The hydrochloride form enhances its solubility and stability, making it more suitable for various applications compared to its non-hydrochloride counterparts .
Properties
IUPAC Name |
methyl 8-aminooctanoate;hydrochloride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO2.ClH/c1-12-9(11)7-5-3-2-4-6-8-10;/h2-8,10H2,1H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNMCSEZPFDMEHC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCCCCCN.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50512163 | |
Record name | Methyl 8-aminooctanoate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50512163 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.71 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
77420-98-5 | |
Record name | Methyl 8-aminooctanoate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50512163 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl 8-aminooctanoate hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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